molecular formula C22H26N2O2 B2488249 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide CAS No. 954661-61-1

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide

Cat. No.: B2488249
CAS No.: 954661-61-1
M. Wt: 350.462
InChI Key: YGMHYBXTSDYGAA-UHFFFAOYSA-N
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Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide (CAS#: 954661-61-1) is a chemical compound with the molecular formula C22H26N2O2 and a molecular weight of 350.4540 g/mol . This synthetic small molecule is built on a 2-oxo-1,2,3,4-tetrahydroquinoline scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. The compound features a 1-butyl substitution on the tetrahydroquinoline nitrogen and a 3,4-dimethylbenzamide group linked at the 6-position. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. The 2-oxo-1,2,3,4-tetrahydroquinoline core is a structure of significant scientific interest. Research indicates that small molecules based on this scaffold can serve as potent and selective inhibitors of ULK1 (Unc-51-like autophagy activating kinase 1), a key serine/threonine kinase that regulates the initiation of autophagy . As such, this compound is a valuable chemical tool for researchers investigating autophagy pathways, their role in cancer biology (including renal cell carcinoma, glioblastoma, and non-small cell lung carcinoma), and the potential for therapeutic intervention through mTOR-independent mechanisms . Researchers can utilize this compound for in vitro kinase assays, target validation, and structure-activity relationship (SAR) studies to further explore these complex biological processes.

Properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-4-5-12-24-20-10-9-19(14-17(20)8-11-21(24)25)23-22(26)18-7-6-15(2)16(3)13-18/h6-7,9-10,13-14H,4-5,8,11-12H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMHYBXTSDYGAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed meta-C–H Arylation

Aryl amine derivatives undergo regioselective arylation via Pd/norbornene (NBE) catalysis to construct the tetrahydroquinoline skeleton. For example, N-benzyl-5-chloro-1,2,3,4-tetrahydroquinoline is synthesized through a palladium-mediated meta-arylation reaction using AgOAc as an additive and S,O-ligands (e.g., L1) to enhance selectivity. Key parameters include:

  • Catalyst system : Pd(OAc)₂ (10 mol%), NBE (50 mol%), and S,O-ligand L1 (20 mol%)
  • Solvent : Dichloromethane (DCM, 0.4 M)
  • Temperature : 80–100°C under N₂ atmosphere
  • Yield : 57–80% for analogous substrates

Control experiments confirm the necessity of AgOAc and inert conditions, as omissions reduce yields to 13% or prevent reaction initiation.

Reductive Cyclization of Indole/Quinoline Precursors

Indoline or tetrahydroquinoline derivatives are synthesized via reductive cyclization using NaCNBH₃ in acetic acid. For instance, 1-benzyl-5-methyl-1,2,3,4-tetrahydroquinoline is prepared by dissolving indole derivatives in AcOH (0.2–2 M), adding NaCNBH₃ (2–10 eq.) at 0°C, and stirring at room temperature. Post-reaction workup involves basification with NaOH and extraction with CH₂Cl₂.

Introduction of the N-Butyl Group

Alkylation of the tetrahydroquinolinone nitrogen is critical for installing the butyl side chain.

N-Alkylation via SN2 Displacement

Primary alkyl halides (e.g., 1-bromobutane) react with the secondary amine of tetrahydroquinolinone under basic conditions. A representative procedure involves:

  • Substrate : 2-Oxo-1,2,3,4-tetrahydroquinolin-6-amine (1 eq.)
  • Alkylating agent : 1-Bromobutane (1.2 eq.)
  • Base : K₂CO₃ (2 eq.)
  • Solvent : DMF, 80°C, 12 h
  • Yield : ~70% (extrapolated from analogous N-ethyl derivatives)

Reductive Amination

For substrates requiring milder conditions, reductive amination using butyraldehyde and NaBH₃CN in AcOH achieves N-alkylation. This method avoids strong bases, preserving acid-sensitive functional groups.

Amidation with 3,4-Dimethylbenzoyl Chloride

The final step couples the N-butyl-tetrahydroquinolinone intermediate with 3,4-dimethylbenzoyl chloride.

Coupling Reagents and Conditions

  • Acyl chloride : 3,4-Dimethylbenzoyl chloride (1.5 eq.)
  • Base : Et₃N (3 eq.)
  • Solvent : Anhydrous THF or DCM, 0°C to room temperature
  • Reaction time : 4–6 h
  • Yield : 75–85% (based on similar benzamide formations)

Mechanistic Considerations

The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. Triethylamine scavenges HCl, driving the reaction to completion.

Optimization and Challenges

Protecting Group Strategies

N-Boc protection stabilizes intermediates during alkylation but requires acidic deprotection (e.g., TFA/DCM). For example, tert-butyl o-tolylcarbamate undergoes meta-arylation at 100°C with Pd/NBE catalysis, yielding Boc-protected intermediates later deprotected for further functionalization.

Steric and Electronic Effects

Ortho-substituents on the aniline ring (e.g., -Cl, -CO₂Me) hinder reactivity, necessitating higher temperatures (100°C) and prolonged reaction times. Conversely, electron-donating groups (e.g., -OMe) enhance arylation rates but reduce regioselectivity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.25–6.52 (m, aromatic H), 4.67 (s, N-CH₂), 2.29 (s, CH₃), 1.45 (m, butyl chain).
  • MS (ESI+) : m/z 351.2 [M+H]⁺.

Purity and Yield Optimization

Chromatographic purification (SiO₂, eluent: Cy/DCM or EtOAc/hexanes) achieves >95% purity. Recrystallization from EtOAC/hexanes further refines crystalline products.

Comparative Analysis of Methods

Method Advantages Limitations Yield (%)
Pd-Catalyzed Arylation High regioselectivity, scalable Requires inert conditions, costly catalysts 57–80
Reductive Cyclization Mild conditions, functional group tolerance Multi-step synthesis, moderate yields 48–60
SN2 Alkylation Straightforward, high efficiency Base-sensitive substrates ~70

Chemical Reactions Analysis

Types of Reactions

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide and related compounds (Figure 1):

Compound Core Structure Substituents Molecular Weight Key Functional Features
This compound Tetrahydroquinolinone 1-butyl, 6-(3,4-dimethylbenzamide) ~351.4 g/mol* Lipophilic benzamide group; potential for hydrophobic interactions in target binding
(S)-N-(1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-oxo-tetrahydroquinolin-6-yl) thiophene-2-carboximidamide Tetrahydroquinolinone 1-(2-(1-methylpyrrolidin-2-yl)ethyl), 6-(thiophene-2-carboximidamide) 369.2 g/mol Chiral center; enhanced solubility due to polar pyrrolidine substituent; kinase inhibition
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-methylbenzamide, 2-hydroxy-1,1-dimethylethyl ~207.2 g/mol N,O-bidentate directing group; utility in metal-catalyzed C–H functionalization
(R)-N-(4-(1-methyl-2-oxo-tetrahydroquinolin-6-yl)-tetrahydroisoquinolin-8-yl)propionamide Tetrahydroquinolinone + tetrahydroisoquinoline 1-methyl, 6-(tetrahydroisoquinolin-8-yl), propionamide 363.45 g/mol Dual heterocyclic system; potential for CNS targeting due to structural rigidity

Notes:

  • *Molecular weight calculated based on formula C22H25N2O2.
  • The butyl chain in the target compound likely enhances membrane permeability compared to shorter alkyl chains in analogs .

Key Research Findings and Functional Insights

Physicochemical Properties

  • Solubility : The 3,4-dimethylbenzamide group in the target compound may reduce aqueous solubility compared to analogs with polar substituents (e.g., compound 35’s pyrrolidine and thiophene groups) .

Biological Activity

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The compound's molecular structure is characterized by a quinoline core and a benzamide moiety. The following table summarizes its key chemical properties:

PropertyValue
Molecular FormulaC22H26N2O3
Molecular Weight366.46 g/mol
LogP4.4262
Polar Surface Area46.17 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core followed by the introduction of the butyl group and the dimethylbenzamide moiety. Specific catalysts and solvents are used to optimize yield and purity.

Antimicrobial Activity

A significant aspect of the biological activity of this compound is its antimicrobial properties. Research has indicated that derivatives of tetrahydroquinoline exhibit varying degrees of antibacterial and antifungal activities. For instance, compounds similar in structure have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

The proposed mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. The quinoline core can modulate various biochemical pathways by binding to these targets .

Study 1: Antibacterial Evaluation

In a recent study evaluating a series of quinoline derivatives for antibacterial activity, several compounds demonstrated significant inhibition against Staphylococcus aureus and Bacillus subtilis. The study utilized a two-fold serial dilution technique to assess efficacy. Notably, some derivatives exhibited comparable or superior activity compared to standard antibiotics .

Study 2: Antifungal Activity

Another investigation focused on antifungal properties revealed that certain derivatives showed promising results against Candida albicans and other fungal strains. The compounds were tested using agar diffusion methods, indicating their potential as therapeutic agents in treating fungal infections .

Q & A

Q. What are the optimized synthetic routes for N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide, and how can reaction conditions be controlled to improve yields?

  • Methodological Answer : Synthesis typically involves coupling a tetrahydroquinoline precursor (e.g., 1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine) with 3,4-dimethylbenzoyl chloride in anhydrous dichloromethane or tetrahydrofuran. Key steps include:
  • Base selection : Triethylamine or pyridine to neutralize HCl byproducts .
  • Temperature control : Reactions conducted at 0–25°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
  • Yield optimization : Stoichiometric ratios (1:1.2 amine:acyl chloride) and inert atmosphere (N₂/Ar) prevent oxidation .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., butyl chain integration, dimethylbenzamide aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺) to validate molecular formula .
  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1700 cm⁻¹ (tetrahydroquinolinone carbonyl) .
  • HPLC : Reverse-phase C18 column (UV detection at 254 nm) to assess purity and stability under acidic/basic conditions .

Q. What preliminary biological activities have been reported for structurally analogous tetrahydroquinoline derivatives?

  • Methodological Answer :
  • Antibacterial activity : Analogous sulfonamide derivatives inhibit dihydrofolate reductase (DHFR) with IC₅₀ values <1 μM, assessed via enzyme inhibition assays .
  • Anti-inflammatory potential : Quinoline-carboxamides reduce TNF-α secretion in LPS-stimulated macrophages (ELISA, ~40% inhibition at 10 μM) .
  • Anticancer screening : MTT assays against HeLa cells show IC₅₀ values of 5–20 μM for trifluoromethyl-substituted analogs .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, substituent electronegativity) influence this compound’s pharmacokinetics and target binding?

  • Methodological Answer :
  • Alkyl chain effects : Butyl groups enhance lipophilicity (LogP ~4.4) compared to ethyl analogs (LogP ~3.8), improving blood-brain barrier penetration (in silico prediction via SwissADME) .
  • Electron-withdrawing substituents : Trifluoromethyl groups increase metabolic stability (t₁/₂ > 120 min in human liver microsomes) vs. methoxy groups .
  • SAR studies : Molecular docking (AutoDock Vina) reveals butyl chains occupying hydrophobic pockets in DHFR, while dimethylbenzamide forms π-π interactions with Phe31 .

Q. What experimental strategies resolve contradictions in reported biological efficacy across different studies?

  • Methodological Answer :
  • Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., 48-h incubation, 10% FBS) to address variability in cell viability assays .
  • Purity validation : Use HPLC-MS to confirm >95% purity, as impurities (e.g., unreacted acyl chloride) may skew activity .
  • Orthogonal models : Validate in vitro findings with ex vivo organoid models or transgenic animal studies .

Q. How can researchers elucidate the mechanism of action for this compound’s observed bioactivity?

  • Methodological Answer :
  • Target identification : Chemoproteomics (activity-based protein profiling) using alkyne-tagged analogs to capture binding proteins .
  • Pathway analysis : RNA-seq of treated cells to identify differentially expressed genes (e.g., NF-κB or apoptosis pathways) .
  • Enzyme kinetics : Michaelis-Menten assays to determine inhibition mode (competitive/non-competitive) for targets like DHFR .

Q. What methodologies assess this compound’s pharmacokinetic profile and metabolic stability?

  • Methodological Answer :
  • In vitro ADME :
  • Microsomal stability : Incubate with rat/human liver microsomes (LC-MS quantification of parent compound) .
  • Plasma protein binding : Equilibrium dialysis (95–98% binding observed for sulfonamide analogs) .
  • In vivo PK : Administer IV/PO doses in rodents; collect plasma for LC-MS/MS analysis (AUC, Cₘₐₓ, t₁/₂) .

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